![molecular formula C14H16N4O B14071137 (6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one CAS No. 10254-18-9](/img/structure/B14071137.png)
(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely studied due to their applications in dyes, pigments, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- typically involves the diazotization of 2-aminopyridine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of such azo compounds often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- involves its interaction with biological molecules through its azo group. The azo group can undergo reduction in biological systems to form amines, which can then interact with cellular components . The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(ethylamino)-5-nitrophenylimino: Similar structure but with a nitro group instead of a pyridinyl diazenyl group.
2-(2-Pyridyl)ethylamine: Contains the pyridinyl group but lacks the azo and phenolic groups.
Uniqueness
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is unique due to its combination of a phenolic group, an ethylamino substituent, and a pyridinyl diazenyl group.
Properties
CAS No. |
10254-18-9 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(ethylamino)-4-methyl-5-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C14H16N4O/c1-3-15-12-8-10(2)11(9-13(12)19)17-18-14-6-4-5-7-16-14/h4-9,15,19H,3H2,1-2H3 |
InChI Key |
XGEOZUQNOKUHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)C)N=NC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




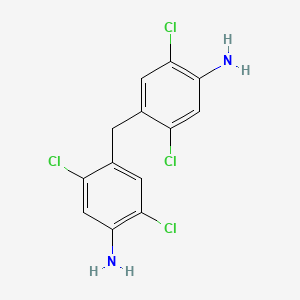
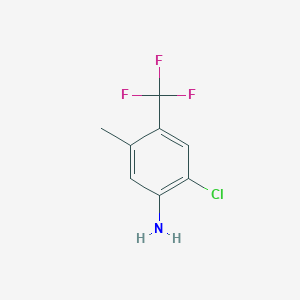


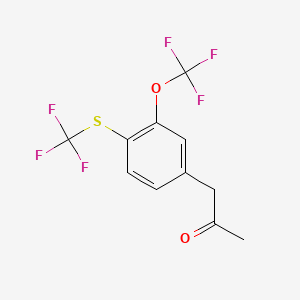
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
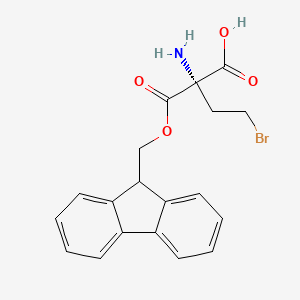
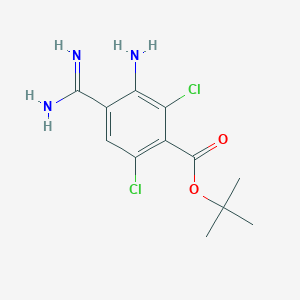

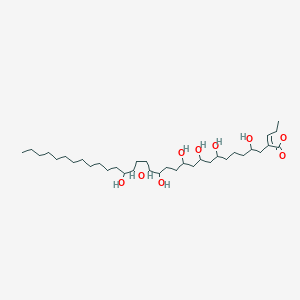
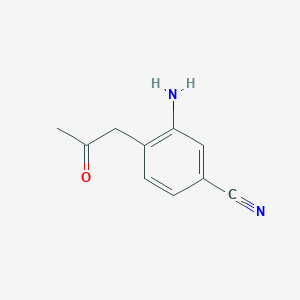
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
